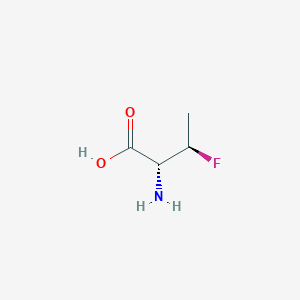
1-(2,5-Dimethylfuran-3-yl)-3-ethoxyprop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,5-Dimethylfuran-3-yl)-3-ethoxyprop-2-en-1-one is an organic compound belonging to the class of furans It is characterized by the presence of a furan ring substituted with dimethyl groups at positions 2 and 5, and an ethoxyprop-2-en-1-one moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(2,5-Dimethylfuran-3-yl)-3-ethoxyprop-2-en-1-one can be synthesized through the Claisen-Schmidt condensation reaction. This involves the reaction of 3-acetyl-2,5-dimethylfuran with an appropriate aldehyde in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3). The reaction is typically carried out in an ethanolic solution at room temperature or under reflux conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2,5-Dimethylfuran-3-yl)-3-ethoxyprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Aplicaciones Científicas De Investigación
1-(2,5-Dimethylfuran-3-yl)-3-ethoxyprop-2-en-1-one has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(2,5-Dimethylfuran-3-yl)-3-ethoxyprop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound’s furan ring and conjugated system allow it to participate in various chemical reactions, potentially leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, such as proteins and nucleic acids, thereby exerting their effects .
Comparación Con Compuestos Similares
1-(2,5-Dimethylfuran-3-yl)ethanone: This compound shares the furan ring structure but lacks the ethoxyprop-2-en-1-one moiety.
(2E)-1-(2,5-Dimethylfuran-3-yl)-3-(9-ethyl-9H-carbazol-3-yl)prop-2-en-1-one: This compound has a similar furan ring but is substituted with a carbazole moiety.
Uniqueness: 1-(2,5-Dimethylfuran-3-yl)-3-ethoxyprop-2-en-1-one is unique due to its specific combination of the furan ring and the ethoxyprop-2-en-1-one moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in scientific research and industry .
Propiedades
Fórmula molecular |
C11H14O3 |
|---|---|
Peso molecular |
194.23 g/mol |
Nombre IUPAC |
(E)-1-(2,5-dimethylfuran-3-yl)-3-ethoxyprop-2-en-1-one |
InChI |
InChI=1S/C11H14O3/c1-4-13-6-5-11(12)10-7-8(2)14-9(10)3/h5-7H,4H2,1-3H3/b6-5+ |
Clave InChI |
DSHZJVGAUUJMOJ-AATRIKPKSA-N |
SMILES isomérico |
CCO/C=C/C(=O)C1=C(OC(=C1)C)C |
SMILES canónico |
CCOC=CC(=O)C1=C(OC(=C1)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


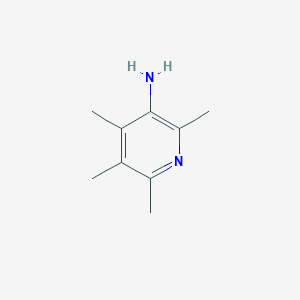
![4-[Acetyl(methyl)amino]benzene-1-sulfonyl fluoride](/img/structure/B13481323.png)
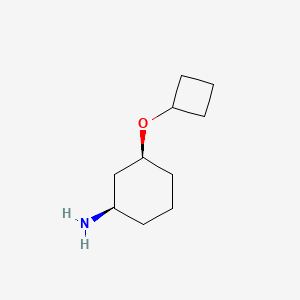
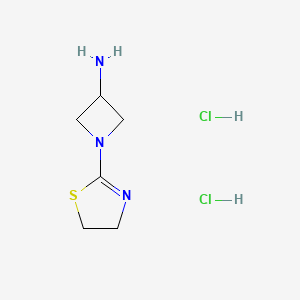
![2-{2-Azaspiro[3.3]heptan-6-yl}propan-2-ol hydrochloride](/img/structure/B13481346.png)
![1-[(4-Bromo-3-methylphenyl)methyl]piperazine](/img/structure/B13481349.png)


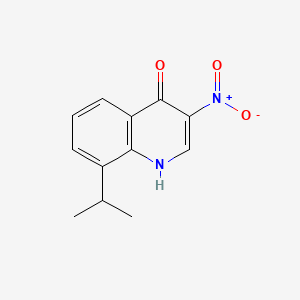

![2,2,2-trifluoroacetic acid;(1S,3S,5S,6S)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B13481375.png)
![3-[(Chlorocarbonyl)oxy]propane-1-sulfonyl fluoride](/img/structure/B13481381.png)
![5-[2-(4-Aminophenyl)ethylamino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13481389.png)
